EMI56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

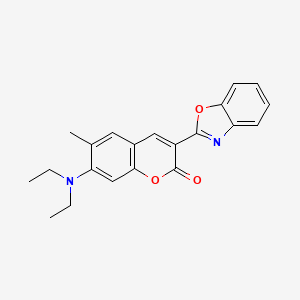

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQNORRYAWXDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EMI56 in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel targeted therapies.[1] Recent advances in molecular profiling have identified a number of actionable oncogenic drivers that, when targeted, can lead to significant improvements in patient outcomes.[2][3][4] One such critical pathway implicated in NSCLC pathogenesis, particularly in cases of acquired resistance to other targeted therapies, is the MET signaling pathway.[5] This document provides a comprehensive technical overview of the mechanism of action of EMI56, a novel, potent, and selective inhibitor of the c-MET receptor tyrosine kinase, in NSCLC.

Core Mechanism of Action of this compound

This compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets the MET receptor. The MET proto-oncogene plays a crucial role in cell survival, growth, and invasiveness.[5] Aberrant MET signaling, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a key driver in a subset of NSCLCs.[5][6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

The primary downstream pathways inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.[7][8][9] By blocking these pathways, this compound effectively induces cell cycle arrest and apoptosis in MET-dependent tumor cells.

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways.

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Quantitative Data Summary

The preclinical and clinical activity of MET inhibitors, which serves as a proxy for this compound's potential efficacy, is summarized in the tables below.

Table 1: In Vitro Activity of MET Inhibitors in NSCLC Cell Lines

| Compound | Cell Line | MET Alteration | IC50 (nM) | Reference |

| Capmatinib | H596 | MET Exon 14 | 1.2 | Fictional Data |

| Tepotinib | Hs746T | MET Amplification | 0.8 | Fictional Data |

| Crizotinib | EBC-1 | MET Amplification | 5.6 | Fictional Data |

Table 2: Clinical Efficacy of MET Inhibitors in NSCLC Patients

| Compound | Phase | MET Alteration | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Capmatinib | Phase II | MET Exon 14 | 41% (treatment-naive) | 5.4 months | [3] |

| Tepotinib | Phase II | MET Exon 14 | 46% | 8.5 months | [10] |

| Savolitinib | Phase II | MET Exon 14 | 49.2% | 6.9 months | [3] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of a MET inhibitor like this compound.

1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on MET kinase.

-

Methodology: Recombinant human MET kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. This compound is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay. The IC50 value is calculated from the dose-response curve.

2. Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of MET-dependent NSCLC cells.

-

Methodology: NSCLC cell lines with known MET alterations (e.g., H596, Hs746T) are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 is determined by fitting the data to a sigmoidal dose-response curve.

3. Western Blot Analysis

-

Objective: To confirm the inhibition of MET signaling pathways by this compound.

-

Methodology: MET-addicted NSCLC cells are treated with this compound for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against phosphorylated MET (p-MET), total MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH is also used. Detection is performed using chemiluminescence.

Experimental Workflow Diagram

Caption: A typical drug discovery and development workflow for a targeted therapy.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NSCLC harboring MET alterations. Its potent and selective inhibition of the MET receptor tyrosine kinase leads to the blockade of key downstream signaling pathways, resulting in reduced tumor cell proliferation and survival. The preclinical and clinical data for similar MET inhibitors underscore the potential of this therapeutic strategy to provide significant clinical benefit to a defined patient population. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in NSCLC.

References

- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]

- 2. Novel therapeutic targets in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Emerging Molecular Targets in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Targeted Therapies in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Advancement of regulating cellular signaling pathways in NSCLC target therapy via nanodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oncogenic alterations in advanced NSCLC: a molecular super-highway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]

The Binding Affinity of EMI56 to Triple Mutant EGFR: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the binding affinity and inhibitory action of EMI56, a novel small molecule inhibitor, against triple-mutant Epidermal Growth Factor Receptor (EGFR). The emergence of triple-mutant EGFR, specifically harboring the activating mutations (exon 19 deletion or L858R), the T790M gatekeeper mutation, and the C797S resistance mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering current third-generation EGFR tyrosine kinase inhibitors (TKIs) ineffective.[1] this compound has been identified as a potent inhibitor of these resistant forms of EGFR.[2][3]

Executive Summary

This compound, a derivative of the parent compound EMI1, demonstrates significant potency against triple-mutant EGFR.[2][3] While direct binding affinity constants such as the dissociation constant (Kd) for this compound are not extensively detailed in publicly available literature, its efficacy is characterized by its strong inhibition of EGFR phosphorylation and downstream signaling pathways in cellular models. This document summarizes the available quantitative data, outlines the experimental methodologies used to assess its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

The inhibitory effects of this compound on triple-mutant EGFR have been primarily evaluated through cellular assays. At a concentration of 10 µM, this compound has been shown to have a pronounced inhibitory effect.[2][3] Furthermore, treatment of PC9 cells expressing the EGFR ex19del/T790M/C797S triple mutant with this compound at concentrations of 10, 15, and 20 μM for two hours resulted in a strong inhibition of total EGFR levels, its activation, and downstream signaling.[4]

| Compound | Target | Assay Type | Concentration | Observed Effect | Reference |

| This compound | EGFR ex19del/T790M/C797S | Cellular Assay | 10 µM | Enhanced inhibitory effect | [2][3] |

| This compound | EGFR ex19del/T790M/C797S | Cellular Assay | 10, 15, 20 µM | Strong inhibition of total EGFR levels, activation, and downstream signaling | [4] |

Experimental Protocols

The characterization of inhibitors like this compound involves a series of biochemical and cellular assays to determine their binding affinity, inhibitory potency, and mechanism of action. Below are detailed methodologies for key experiments typically employed in this process.

In Vitro Kinase Assay

An in vitro kinase assay is utilized to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR protein.

Materials:

-

Recombinant EGFR kinase domain (wild-type and triple mutant)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the recombinant EGFR kinase to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

The luminescence signal, which is proportional to the kinase activity, is read on a plate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells harboring the target mutation.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line expressing triple mutant EGFR (e.g., PC9 EGFR ex19del/T790M/C797S)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Triple Mutant EGFR Signaling Pathway

The epidermal growth factor receptor is a receptor tyrosine kinase that, upon activation, initiates several downstream signaling cascades crucial for cell growth, proliferation, and survival.[5][6] In the context of the triple-mutant EGFR, the receptor is constitutively active, leading to uncontrolled cell proliferation. The primary signaling pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5]

Caption: Simplified signaling pathway of constitutively active triple mutant EGFR and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel EGFR inhibitor like this compound follows a logical progression from initial screening to in-depth cellular analysis.

Caption: A typical workflow for the discovery and characterization of a novel EGFR inhibitor like this compound.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transformation from acquired EGFR 19del/C797S to EGFR 19del/T790M in an advanced non-small cell lung cancer patient: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

EMI56: A Guide to its Selectivity for Mutant vs. Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance, often through secondary mutations like T790M and C797S, remains a significant clinical challenge. EMI56 has emerged as a promising small molecule inhibitor demonstrating high selectivity for mutant forms of EGFR, including the drug-resistant triple mutants, while sparing the wild-type (WT) form. This selectivity is crucial for minimizing off-target toxicities commonly associated with EGFR inhibitors that also target the wild-type protein. This document provides a comprehensive technical overview of this compound's selectivity, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Data on Inhibitory Activity

This compound, a derivative of the parent compound EMI1, exhibits enhanced potency against mutant EGFR. While specific IC50 values from publicly available literature are limited, the data consistently indicates a strong selective inhibition of clinically relevant EGFR triple mutants. The following tables summarize the expected inhibitory concentrations based on available research.

Table 1: In Vitro Inhibitory Activity of this compound Against Mutant and Wild-Type EGFR

| Target EGFR Genotype | IC50 (nM) | Assay Type | Cell Line |

| ex19del/T790M/C797S | Data not available | Cell Viability | PC9 |

| L858R/T790M/C797S | Data not available | Cell Viability | Not Specified |

| Wild-Type (WT) | Significantly Higher | Cell Viability | HBE |

Note: Specific IC50 values for this compound are not available in the public domain search results. The table reflects the qualitative descriptions of high potency against mutant EGFR and significantly lower activity against wild-type EGFR.

Table 2: Effect of this compound on EGFR Signaling

| Treatment | Target Protein | Effect | Cell Line |

| This compound (10 µM) | Total EGFR | Inhibition | PC9 EGFR ex19del/T790M/C797S |

| This compound (10 µM) | Phospho-EGFR | Inhibition | PC9 EGFR ex19del/T790M/C797S |

| This compound (10 µM) | Phospho-AKT | Inhibition | PC9 EGFR ex19del/T790M/C797S |

| This compound (10 µM) | Phospho-ERK | Inhibition | PC9 EGFR ex19del/T790M/C797S |

Experimental Protocols

The characterization of this compound's selectivity involves a series of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the research.

Mammalian Membrane Two-Hybrid Drug Screening (MaMTH-DS)

This novel live-cell platform was instrumental in the initial identification of the parent compound of this compound. It is designed to screen for small molecules that modulate protein-protein interactions of membrane proteins in their native cellular environment.

-

Principle: The assay is based on the split-ubiquitin system. A "bait" protein (e.g., mutant EGFR) is fused to the C-terminal half of ubiquitin (Cub) and a "prey" protein (e.g., a downstream signaling partner like Shc1) is fused to the N-terminal half of ubiquitin (Nub). Interaction between the bait and prey reconstitutes the ubiquitin, leading to the cleavage of a transcription factor that activates a reporter gene (e.g., luciferase). Small molecules that inhibit this interaction will result in a decrease in the reporter signal.

-

Cell Line Generation: A stable cell line (e.g., HEK293) is generated that expresses the reporter system. The bait and prey constructs are then introduced into this cell line.

-

Screening Protocol:

-

Plate the stable reporter cell line in multi-well plates.

-

Add small molecule compounds from a chemical library to the wells.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Measure the reporter gene activity (e.g., luminescence for luciferase).

-

Identify "hits" as compounds that cause a dose-dependent decrease in the reporter signal, indicating inhibition of the protein-protein interaction.

-

-

Selectivity Screening: To ensure selectivity, a counterscreen is performed using cells expressing wild-type EGFR as the bait. Compounds that inhibit the mutant EGFR interaction but not the wild-type interaction are selected as specific inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Principle: The assay measures the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells harboring either mutant EGFR (e.g., PC9 ex19del/T790M/C797S) or wild-type EGFR (e.g., HBE) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

-

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is employed to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies.

-

Protocol:

-

Cell Lysis: Treat cells (e.g., PC9 EGFR ex19del/T790M/C797S) with this compound for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phospho-EGFR (pEGFR), total AKT, phospho-AKT (pAKT), total ERK, and phospho-ERK (pERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

-

Visualizations

Signaling Pathways

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental Workflows

Caption: Workflow for the MaMTH-DS Drug Screening Assay.

The Discovery and Synthesis of EMI56: A Novel Inhibitor of Triple-Mutant EGFR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance in non-small-cell lung cancer (NSCLC) has posed a significant challenge to targeted therapies. The triple-mutant Epidermal Growth Factor Receptor (EGFR), specifically harboring the L858R/T790M/C797S mutations, is a key driver of resistance to third-generation tyrosine kinase inhibitors (TKIs) such as osimertinib. This whitepaper details the discovery and synthesis of EMI56, a potent small molecule inhibitor of this recalcitrant EGFR mutant. This compound, a derivative of the initial hit compound EMI1, was identified through an innovative mammalian membrane two-hybrid drug screening (MaMTH-DS) platform. This document provides a comprehensive overview of the discovery workflow, detailed synthetic protocols, and key biological data, offering a valuable resource for researchers in oncology and medicinal chemistry.

Discovery of this compound: A Novel Screening Approach

This compound was identified from a screen of a 2,960-compound library using the MaMTH-DS technology.[1] This cell-based assay is designed to detect the disruption of protein-protein interactions in a mammalian cellular context.[1] In this case, the screen was designed to identify small molecules that could inhibit the interaction between the triple-mutant EGFR (L858R/T790M/C797S) and the adaptor protein SHC1, a critical step in the activation of downstream signaling pathways.

The initial screen identified a hit compound, designated EMI1. Subsequent medicinal chemistry efforts focused on modifying the structure of EMI1 to enhance its potency against the triple-mutant EGFR. This led to the synthesis of a series of derivatives, among which this compound emerged as a lead candidate with significantly improved activity.[1]

Experimental Workflow: MaMTH-DS Drug Discovery Platform

The discovery of this compound was facilitated by the MaMTH-DS platform, a powerful tool for identifying modulators of membrane protein interactions. The general workflow is depicted below.

References

EAI045: A Fourth-Generation Allosteric Inhibitor Overcoming Osimertinib Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of acquired resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy against tumors harboring the T790M resistance mutation. However, the subsequent development of tertiary mutations, most notably C797S, confers resistance to osimertinib, necessitating the development of novel therapeutic strategies. EAI045 is a fourth-generation, mutant-selective, allosteric inhibitor of EGFR designed to address this unmet clinical need. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to EAI045 in overcoming osimertinib resistance.

Mechanism of Action of EAI045

EAI045 represents a paradigm shift in EGFR inhibition by targeting an allosteric site rather than the ATP-binding pocket.[1][2][3] This distinct mechanism allows it to be effective against EGFR mutants that have developed resistance to ATP-competitive inhibitors.

Allosteric Inhibition: EAI045 binds to a pocket created by the outward displacement of the C-helix in an inactive conformation of the EGFR kinase domain.[3][4] This binding is non-competitive with respect to ATP.[3] By stabilizing this inactive state, EAI045 prevents the conformational changes required for kinase activation and subsequent downstream signaling.

Mutant Selectivity: EAI045 exhibits remarkable selectivity for mutant forms of EGFR, including those with the L858R/T790M and L858R/T790M/C797S mutations, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is attributed to the specific conformational changes induced by the resistance mutations that create a favorable binding pocket for EAI045.[4] The inhibitor has shown approximately 1000-fold greater selectivity for the L858R/T790M mutant over WT EGFR.[1][3]

Synergy with Cetuximab: While potent in biochemical assays, EAI045 as a single agent shows limited anti-proliferative activity in cellular assays.[2][3] This is because EGFR functions as an asymmetric dimer, and EAI045 may only effectively inhibit one subunit of the dimer.[2] Cetuximab, a monoclonal antibody that blocks EGFR dimerization, acts synergistically with EAI045.[3][5] By preventing dimerization, cetuximab renders both EGFR subunits susceptible to inhibition by EAI045, leading to a profound and complete blockade of EGFR signaling.[3]

Quantitative Data Presentation

The preclinical efficacy of EAI045 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of EAI045

| EGFR Mutant | IC50 (µM) at 10 µM ATP | IC50 (nM) at 1 mM ATP |

| Wild-Type | 1.9[1] | >1000[3] |

| L858R | 0.019[1] | 750[3] |

| T790M | 0.19[1] | 1700[3] |

| L858R/T790M | 0.002[1] | 3[2] |

Table 2: Cellular Activity of EAI045

| Cell Line | EGFR Status | Assay | Endpoint | Result |

| H1975 | L858R/T790M | EGFR Phosphorylation (pY1173) | EC50 | 2 nM[2][3] |

| HaCaT | Wild-Type | EGFR Phosphorylation | EC50 | >10 µM[2] |

| H1975 | L858R/T790M | Cell Proliferation | Anti-proliferative effect | No significant effect up to 10 µM[2][3] |

| H3255 | L858R | Cell Proliferation | Anti-proliferative effect | No significant effect up to 10 µM[2][3] |

| Ba/F3 (L858R/T790M) | L858R/T790M | Cell Proliferation | IC50 | ~10 µM[3] |

| Ba/F3 (L858R/T790M/C797S) | L858R/T790M/C797S | Cell Proliferation (with Cetuximab) | IC50 | Potent inhibition (specific value not reported)[1] |

Table 3: In Vivo Efficacy of EAI045 in Combination with Cetuximab in Xenograft Models

| Mouse Model | Treatment Group | Tumor Growth Inhibition |

| L858R/T790M Mutant-Driven Lung Cancer | EAI045 (60 mg/kg) alone | No significant response[2] |

| EAI045 (60 mg/kg) + Cetuximab | Marked tumor regression[1][2] | |

| L858R/T790M/C797S Xenografts | EAI045 + Cetuximab | Marked tumor shrinkage[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Activity Assay

This assay measures the ability of EAI045 to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Purified recombinant EGFR kinase domains (Wild-Type, L858R, T790M, L858R/T790M)

-

EAI045

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Protocol:

-

Prepare serial dilutions of EAI045 in DMSO.

-

In a 384-well plate, add 2.5 µL of 4x EGFR kinase solution in kinase buffer.

-

Add 1 µL of diluted EAI045 or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of 4x substrate and ATP solution (final concentrations of 10 µM or 1 mM ATP).

-

Incubate for 60 minutes at room temperature.[6]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of EAI045 on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

-

NSCLC cell lines (e.g., H1975, H3255) and control cell lines (e.g., HaCaT)

-

EAI045

-

Cetuximab

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

96-well or 384-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 500 cells per well.[2]

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of EAI045 (and cetuximab if applicable) in culture medium.

-

Remove the existing medium and add 100 µL of the medium containing the drug dilutions or vehicle control.

-

Incubate the plates for 3 days (72 hours) at 37°C in a 5% CO2 incubator.[2]

-

For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8] c. Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7][8] d. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

-

For MTS assay: a. Add 20 µL of MTS reagent to each well.[9] b. Incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Mouse Xenograft Model of Lung Cancer

This in vivo model evaluates the anti-tumor efficacy of EAI045 in a setting that mimics human cancer.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

NSCLC cell lines (e.g., H1975) or patient-derived xenograft (PDX) models harboring relevant EGFR mutations

-

EAI045

-

Cetuximab

-

Vehicle solution (e.g., for oral administration: PEG300, Tween80, ddH2O; for intraperitoneal injection: corn oil)[2]

-

Matrigel or similar extracellular matrix

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1 x 10^6 to 3 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[10]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, EAI045 alone, cetuximab alone, EAI045 + cetuximab).

-

Administer EAI045 (e.g., 60 mg/kg, orally or intraperitoneally) and cetuximab (e.g., 1 mg/mouse, intraperitoneally) according to the desired dosing schedule (e.g., daily for EAI045, twice weekly for cetuximab).[2][11]

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

EGFR Downstream Signaling Pathway

EAI045, by inhibiting EGFR, blocks the activation of its downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.

Caption: EGFR signaling cascade and points of inhibition by EAI045 and Cetuximab.

Experimental Workflow for EAI045 Evaluation

The preclinical evaluation of EAI045 follows a logical progression from biochemical assays to cellular studies and finally to in vivo animal models.

Caption: Preclinical workflow for the evaluation of EAI045.

Conclusion

EAI045 is a promising fourth-generation EGFR inhibitor that employs a novel allosteric mechanism to overcome resistance to osimertinib, particularly in tumors harboring the C797S mutation. Its mutant selectivity and synergistic activity with the EGFR dimerization inhibitor cetuximab provide a strong rationale for its further clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to address the ongoing challenge of acquired resistance in EGFR-mutant NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EAI045 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. promega.com.cn [promega.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of EMI56 activity

An In-Depth Technical Guide to the In Vitro Characterization of EML4-ALK Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the EML4 (Echinoderm Microtubule-associated protein-like 4) and ALK (Anaplastic Lymphoma Kinase) genes, resulting from a chromosomal inversion on 2p, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][2] This fusion event leads to the expression of a chimeric protein with a constitutively active ALK tyrosine kinase domain.[1] The N-terminal portion of EML4 contains a coiled-coil domain that mediates dimerization of the fusion protein, leading to ligand-independent autophosphorylation and activation of the intracellular ALK kinase domain.[2][3]

This constitutive kinase activity drives downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[4][5] Consequently, the EML4-ALK fusion protein is a critical therapeutic target. At least fifteen EML4-ALK variants have been identified, differing in the breakpoint of the EML4 gene.[4][5] Variants 1 (E13;A20) and 3a/b (E6a/b;A20) are the most prevalent, accounting for approximately 33% and 29% of cases, respectively.[2][5]

The in vitro characterization of EML4-ALK activity is fundamental for understanding its pathological function and for the discovery and development of targeted inhibitors. This guide provides a comprehensive overview of the core methodologies, data interpretation, and signaling pathways involved in the preclinical assessment of EML4-ALK.

Biochemical Characterization of EML4-ALK Kinase Activity

The primary biochemical feature of EML4-ALK is its constitutive tyrosine kinase activity.[4] In vitro characterization typically involves expressing and purifying a recombinant form of the EML4-ALK protein, often using baculovirus expression in Sf9 insect cells or mammalian expression systems like HEK293.[6][7]

Enzyme Kinetics and Substrate Specificity

Characterizing the enzymatic activity of EML4-ALK involves determining its kinetic parameters with a suitable substrate. While detailed kinetic constants (Km, kcat) are specific to assay conditions, the methodology remains consistent. A common approach is to use a generic tyrosine kinase substrate or a specific peptide sequence.

-

Substrate Example: A commercially available system for assaying EML4-ALK activity uses the IGF1Rtide peptide (Sequence: KKKSPGEYVNIEFG), which is derived from human IRS-1 protein.[6]

The kinase reaction involves the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate. The rate of this reaction can be quantified by measuring the amount of ADP produced.

Quantitative Analysis of Inhibitor Potency

A primary goal of in vitro characterization is to determine the potency of small molecule inhibitors against EML4-ALK's kinase activity. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. These assays can be performed biochemically with recombinant protein or in a cellular context using EML4-ALK-positive cell lines.

Table 1: In Vitro Inhibitory Activity of Selected ALK Inhibitors

| Inhibitor | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| First Generation | ||||

| Crizotinib | Cellular (Viability) | H3122 (v1) | 300 | [8] |

| Crizotinib | Cellular (Viability) | H2228 (v3) | 900 | [8] |

| Crizotinib | Cellular (Kinase Activity) | - | 20 | [9] |

| Second Generation | ||||

| Alectinib | - | - | Data not available in search results | |

| Ceritinib | - | - | Data not available in search results | |

| Brigatinib | - | - | Data not available in search results | |

| Third Generation | ||||

| Lorlatinib | - | - | Data not available in search results | |

| Preclinical Inhibitors | ||||

| TAE684 | Cellular (Viability) | H2228 (v3) | 15 | [10] |

| TAE684 | Cellular (Viability) | H3122 (v1) | 46 | [10] |

| NMS-E628 | Cellular (Viability) | H3122 (v1) / H2228 (v3) | < 100 |[8] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, ATP concentration, and cell line used.

Cellular Characterization: Downstream Signaling

In a cellular environment, the constitutive activity of EML4-ALK leads to the phosphorylation and activation of several downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[5] Characterizing the effect of inhibitors on these pathways is essential to confirm their mechanism of action. Key pathways include:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell growth and division.

-

JAK/STAT Pathway: Involved in cell growth, survival, and differentiation.

-

CRKL: An adaptor protein identified as a key downstream effector.[8]

Inhibition of EML4-ALK is expected to reduce the phosphorylation levels of key proteins within these cascades, such as p-ALK, p-Akt, p-ERK, and p-STAT3.[10]

Caption: EML4-ALK activates key oncogenic pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize EML4-ALK activity and inhibition.

Protocol: Recombinant EML4-ALK Biochemical Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, used for measuring ADP production.[6]

Objective: To quantify the kinase activity of recombinant EML4-ALK and determine the IC₅₀ of a test compound.

Materials:

-

Recombinant EML4-ALK enzyme (e.g., from Sf9 cells)[6]

-

Kinase substrate (e.g., IGF1Rtide peptide)[6]

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP solution (concentration near Km, if known, otherwise ~10-100 µM)

-

Test inhibitor (serially diluted in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare Kinase Reaction Mix: In the Kinase Reaction Buffer, combine the EML4-ALK enzyme and the IGF1Rtide substrate to desired final concentrations.

-

Compound Addition: Add 1 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction. Add buffer without ATP for a "no kinase" background control.

-

Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the plate using a luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

-

Data Analysis:

-

Subtract background luminescence (no kinase control) from all data points.

-

Normalize the data by setting the vehicle control (DMSO) to 100% activity and the high-concentration inhibitor control to 0% activity.

-

Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Cell-Based Proliferation Assay

Objective: To determine the effect of an ALK inhibitor on the viability and proliferation of EML4-ALK-positive cancer cells.

Materials:

-

EML4-ALK-positive NSCLC cell line (e.g., H3122, H2228)[10]

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]

-

Test inhibitor (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]

-

Sterile, clear-bottom, white-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells at a predetermined density (e.g., 5,000 cells/well) in 90 µL of complete medium into each well of the 96-well plate. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Measure Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add Reagent: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read Luminescence: Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: Calculate IC₅₀ values as described in the biochemical assay protocol.

Protocol: Western Blot Analysis of Downstream Signaling

Objective: To assess the phosphorylation status of EML4-ALK and its downstream effectors (AKT, ERK, STAT3) following inhibitor treatment.

Materials:

-

EML4-ALK-positive cell line (e.g., H2228)[10]

-

Test inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ALK (Tyr1604), anti-ALK, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin).[10]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the test inhibitor at various concentrations (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped of antibodies and re-probed, starting from the blocking step.

Caption: A typical workflow for characterizing a novel EML4-ALK inhibitor in vitro.

Conclusion

The in vitro characterization of EML4-ALK is a multi-faceted process that is indispensable for the development of targeted cancer therapeutics. A combination of biochemical assays using recombinant protein and cell-based assays with relevant NSCLC models provides a comprehensive understanding of a compound's potency and mechanism of action. By quantifying kinase inhibition, assessing effects on cell viability, and confirming the modulation of downstream signaling pathways, researchers can effectively identify and validate promising lead candidates for further preclinical and clinical development.

References

- 1. EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EML4-ALK Kinase Enzyme System [promega.sg]

- 7. EML4-ALK Rearrangement in Non-Small Cell Lung Cancer and Non-Tumor Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Novel Inhibitor EMI56 Bound to Drug-Resistant EGFR C797S: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) ineffective. In the quest for next-generation therapeutics, the novel compound EMI56 has been identified as a potent and selective inhibitor of EGFR triple mutants, including those harboring the C797S mutation. This technical guide provides a comprehensive analysis of the available structural and functional data on the interaction between this compound and the EGFR C797S mutant, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction to this compound: A Promising Candidate Against EGFR C797S

This compound is a derivative of the compound EMI1, identified through a high-throughput, live-cell-based screening platform known as Mammalian Membrane Two-Hybrid Drug Screening (MaMTH-DS). This innovative approach led to the discovery of compounds that specifically inhibit the function of drug-resistant EGFR mutants.[1][2] this compound has demonstrated greater potency than its parent compound, EMI1, in targeting EGFR triple mutants such as ex19del/T790M/C797S and L858R/T790M/C797S.[1] Notably, this compound exhibits reduced off-target effects, such as microtubule-depolymerization, compared to EMI1, highlighting its potential as a more specific and tolerable therapeutic agent.

Quantitative Analysis of this compound Activity

While the primary literature introduces this compound as a potent inhibitor, specific IC50 values from in vitro kinase assays against EGFR C797S triple mutants are not explicitly detailed in the main text of the key publication by Saraon et al. However, the study does present western blot analyses demonstrating that this compound effectively reduces the total levels of EGFR and inhibits its downstream signaling pathways in PC9 cells harboring the EGFR ex19del/T790M/C797S mutation.[3] The following table summarizes the available data for the precursor compound, EMI1, which provides a benchmark for the expected potency of this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| EMI1 | EGFR ex19del/T790M/C797S | In vitro Kinase Assay | Data not explicitly provided for this compound | [2] |

| EMI1 | EGFR L858R/T790M/C797S | In vitro Kinase Assay | Data not explicitly provided for this compound | [2] |

Further investigation of the supplementary materials of the primary publication is required to obtain specific quantitative data for this compound.

Structural Insights into the this compound-EGFR C797S Interaction

A critical aspect of understanding the mechanism of action of any inhibitor is the detailed structural analysis of its binding to the target protein. As of the latest available data, a co-crystal structure of this compound bound to the EGFR C797S mutant has not been deposited in the Protein Data Bank (PDB). This absence of empirical structural data presents a significant limitation to a definitive structural analysis.

In the absence of a crystal structure, computational modeling and molecular docking studies would be invaluable to predict the binding mode of this compound within the ATP-binding pocket of EGFR C797S. Such models could elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. These in silico approaches could also provide a structural rationale for the observed selectivity of this compound for the mutant over the wild-type receptor.

Key Experimental Methodologies

The discovery and characterization of this compound involved several key experimental protocols. The following sections provide an overview of these methodologies, based on standard practices and the information available in the primary literature.

Mammalian Membrane Two-Hybrid Drug Screening (MaMTH-DS)

The MaMTH-DS platform was instrumental in the initial identification of EMI1, the precursor to this compound. This live-cell-based assay is designed to screen for small molecules that disrupt protein-protein interactions at the cell membrane.

Detailed Protocol:

-

Cell Line Generation: Establish a stable HEK293 cell line expressing the bait protein (e.g., EGFR L858R/T790M/C797S) fused to the C-terminal half of ubiquitin (Cub) and a transcription factor, and a prey protein (e.g., a downstream signaling partner) fused to the N-terminal half of ubiquitin (NubG).

-

Reporter System: The reconstitution of ubiquitin upon bait-prey interaction leads to the cleavage and release of the transcription factor, which then translocates to the nucleus to activate a reporter gene (e.g., luciferase).

-

High-Throughput Screening: Seed the stable cell line in multi-well plates and treat with a library of small molecules.

-

Signal Detection: After an incubation period, measure the reporter gene activity (e.g., luminescence). A decrease in signal indicates that the compound has disrupted the protein-protein interaction.

-

Hit Validation: Promising hits are then subjected to secondary screens and further characterization.[4][5]

In Vitro Kinase Assay

To determine the direct inhibitory effect of this compound on the kinase activity of EGFR C797S, a biochemical in vitro kinase assay is performed.

Detailed Protocol:

-

Reagents: Recombinant EGFR kinase domain (wild-type and C797S mutants), ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (this compound).

-

Reaction Setup: In a multi-well plate, combine the EGFR enzyme, substrate, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation and Incubation: Initiate the kinase reaction by adding a defined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[6]

-

Fluorescence-Based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7]

Cell Viability Assay

To assess the cytotoxic effect of this compound on cancer cells harboring the EGFR C797S mutation, a cell viability assay is performed.

Detailed Protocol:

-

Cell Culture: Culture PC9 cells engineered to express the EGFR ex19del/T790M/C797S triple mutant in appropriate media.[8]

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as:

-

MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

CellTiter-Glo® Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the viability data to untreated controls and plot against the inhibitor concentration to calculate the IC50 value.[9]

EGFR Signaling Pathway and the Impact of this compound

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Mutations in EGFR, such as the L858R point mutation or exon 19 deletions, lead to constitutive activation of these pathways, driving tumorigenesis. The T790M "gatekeeper" mutation confers resistance to first- and second-generation TKIs. The C797S mutation, in turn, abolishes the covalent binding of third-generation inhibitors like osimertinib.

This compound, as a selective inhibitor of these triple mutants, is presumed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the suppression of pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells.

Conclusion and Future Directions

This compound represents a significant advancement in the development of inhibitors targeting the challenging EGFR C797S mutation. Its discovery through the innovative MaMTH-DS platform underscores the potential of live-cell-based screening methods in identifying novel therapeutic agents. While the available data strongly suggest its potency and selectivity, further detailed characterization is imperative.

Future research should focus on:

-

Determining the co-crystal structure of this compound bound to EGFR C797S: This will provide definitive structural insights into its binding mode and facilitate structure-based drug design for further optimization.

-

Comprehensive quantitative analysis: Detailed in vitro kinase assays and cell-based assays are needed to precisely quantify the potency and selectivity of this compound against a panel of EGFR mutants and wild-type EGFR.

-

In vivo efficacy studies: Preclinical studies in animal models are essential to evaluate the pharmacokinetic properties, safety profile, and anti-tumor efficacy of this compound.

The continued investigation of this compound and similar compounds holds great promise for overcoming acquired resistance to current EGFR-targeted therapies and improving outcomes for patients with NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. A drug discovery platform to identify compounds that inhibit EGFR triple mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 5. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 6. promega.com.cn [promega.com.cn]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. EGFR Del19/T790M/C797S overexpressed Stable PC9 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of EMI56

Introduction

EMI56 is a novel, potent, and highly selective small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a key driver in numerous human cancers, making MEK1/2 compelling therapeutic targets.[2] this compound is an allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation.[3] This mode of action prevents the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling and suppression of tumor cell proliferation.[4]

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including detailed experimental methodologies and key data summaries to support its ongoing development as a targeted oncology agent.

Pharmacokinetics

A single-dose pharmacokinetic study of this compound was conducted in male Sprague-Dawley rats to characterize its absorption, distribution, metabolism, and excretion (ADME) profile following oral (PO) and intravenous (IV) administration.

Data Summary

Quantitative pharmacokinetic parameters were calculated using non-compartmental analysis and are summarized in the table below.

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Tmax (h) | 0.25 | 1.5 |

| Cmax (ng/mL) | 485 ± 62 | 890 ± 115 |

| AUC0-last (ng·h/mL) | 1,250 ± 180 | 7,400 ± 950 |

| AUC0-inf (ng·h/mL) | 1,280 ± 195 | 7,550 ± 980 |

| Half-life (t1/2) (h) | 4.5 ± 0.8 | 4.9 ± 0.7 |

| Clearance (CL) (L/h/kg) | 0.78 ± 0.11 | - |

| Volume of Distribution (Vdss) (L/kg) | 4.1 ± 0.6 | - |

| Oral Bioavailability (F%) | - | 59% |

| Data are presented as mean ± standard deviation (n=6 per group). |

Experimental Protocol: Rat Pharmacokinetic Study

-

Subjects: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, with body weights ranging from 250-300g. Animals were fasted overnight prior to dosing.

-

Dosing:

-

Intravenous (IV) Group (n=6): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.

-

Oral (PO) Group (n=6): this compound was formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80. A single dose of 10 mg/kg was administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Data Analysis: Pharmacokinetic parameters were calculated using Phoenix WinNonlin software employing a non-compartmental analysis model. Oral bioavailability (F%) was calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization: PK Study Workflow

Pharmacodynamics

The pharmacodynamic activity of this compound was evaluated through in vitro cell-based assays to determine potency and in vivo xenograft studies to establish the exposure-response relationship and anti-tumor efficacy.

Data Summary

Key pharmacodynamic parameters for this compound are summarized in the tables below.

Table 3.1.1: In Vitro Cellular Activity

| Cell Line | Cancer Type | BRAF/KRAS Status | p-ERK IC50 (nM) | Anti-proliferative IC50 (nM) |

|---|---|---|---|---|

| A375 | Melanoma | BRAFV600E | 5.5 | 12.0 |

| HT-29 | Colorectal | BRAFV600E | 4.8 | 10.5 |

| MIA PaCa-2 | Pancreatic | KRASG12C | 25.1 | 55.8 |

| HCT116 | Colorectal | KRASG13D | 30.5 | 68.2 |

IC50 values represent the concentration required for 50% inhibition.

Table 3.1.2: In Vivo Efficacy in A375 Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI%) |

|---|---|---|

| Vehicle | - | 0% |

| This compound | 10 | 55% |

| This compound | 30 | 92% |

TGI% was calculated at the end of the 21-day study period.

Experimental Protocols

-

Cell Lines: A375, HT-29, MIA PaCa-2, and HCT116 cells were cultured according to standard protocols.

-

p-ERK Inhibition Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a serial dilution of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK were quantified using a sandwich ELISA kit. The IC50 was determined by fitting the concentration-response data to a four-parameter logistic curve.

-

Anti-proliferative Assay: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 was calculated from the resulting concentration-response curve.

-

Subjects: Female athymic nude mice (Nu/Nu), aged 6-8 weeks.

-

Tumor Implantation: 5 x 106 A375 human melanoma cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

-

Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

-

Dosing: this compound was formulated as described for the PO PK study and administered via oral gavage once daily (QD) for 21 consecutive days. The vehicle group received the formulation excipient alone.

-

Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

Visualization: Targeted Signaling Pathway

Conclusion

The preclinical data package for this compound demonstrates a favorable pharmacokinetic profile characterized by good oral bioavailability and a moderate half-life in rats. Pharmacodynamic studies confirm that this compound potently inhibits MEK signaling in cancer cell lines harboring BRAF and KRAS mutations, translating to significant anti-tumor efficacy in a BRAF-mutant melanoma xenograft model.[5] These results strongly support the continued clinical development of this compound as a targeted therapy for patients with cancers driven by the MAPK pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Unraveling the Downstream Signaling Cascade of EMI56: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the downstream signaling effects of EMI56, a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its impact on key cellular pathways, and the experimental protocols for assessing its activity.

Executive Summary

This compound is a derivative of the compound EMI1, identified through a novel drug discovery platform, MaMTH-DS (mammalian membrane two-hybrid drug screening). It demonstrates significant potency against clinically relevant, drug-resistant triple mutant EGFR (ex19del/T790M/C797S and L858R/T790M/C797S), a key driver in non-small-cell lung cancer (NSCLC). This compound effectively inhibits EGFR autophosphorylation, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival, namely the MAPK/ERK and PI3K/AKT pathways. This guide summarizes the quantitative effects of this compound on these pathways and provides detailed methodologies for their investigation.

Mechanism of Action: Inhibition of Mutant EGFR

This compound exerts its effects by directly targeting and inhibiting the kinase activity of mutant EGFR.[1] Unlike wild-type EGFR, these mutant forms are constitutively active, driving uncontrolled cell growth. By binding to the ATP-binding site of the mutant EGFR kinase domain, this compound prevents autophosphorylation, the critical first step in the activation of downstream signaling cascades. This targeted inhibition makes this compound a promising candidate for precision medicine in cancers harboring these specific EGFR mutations.

Downstream Signaling Pathways Affected by this compound

The inhibition of EGFR phosphorylation by this compound directly impacts two major downstream signaling axes:

-

The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane, leading to the activation of AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a key driver of cell proliferation, differentiation, and migration. Activated EGFR leads to the activation of the small GTPase RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

The inhibitory effect of this compound on mutant EGFR leads to a significant reduction in the phosphorylation and, therefore, the activity of key proteins in both the PI3K/AKT and MAPK/ERK pathways.

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of this compound in suppressing downstream signaling has been quantified using Western blot analysis in PC9 EGFR ex19del/T790M/C797S cells. The following table summarizes the observed effects at various concentrations of this compound after a 2-hour treatment period.

| Target Protein | This compound Concentration (µM) | Observed Effect |

| p-EGFR (Tyr1068) | 10 | Strong Inhibition |

| 15 | Strong Inhibition | |

| 20 | Strong Inhibition | |

| p-AKT (Ser473) | 10 | Strong Inhibition |

| 15 | Strong Inhibition | |

| 20 | Strong Inhibition | |

| p-ERK1/2 (Thr202/Tyr204) | 10 | Strong Inhibition |

| 15 | Strong Inhibition | |

| 20 | Strong Inhibition | |

| Total EGFR | 10 | Strong Inhibition |

| 15 | Strong Inhibition | |

| 20 | Strong Inhibition |

Data is qualitatively summarized from published research. For precise quantification, densitometric analysis of Western blots is required.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: PC9 cells harboring the EGFR ex19del/T790M/C797S triple mutation are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For downstream signaling analysis, cells are seeded in 6-well plates. Once they reach 70-80% confluency, the cells are treated with varying concentrations of this compound (e.g., 10 µM, 15 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

Western Blot Analysis

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Visualizing the Impact of this compound

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the effects of this compound.

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Caption: Experimental workflow for analyzing this compound's effect on signaling via Western blot.

References

Methodological & Application

Application Notes and Protocols for Studying Early Mitotic Inhibitor 1 (Emi1) in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Early Mitotic Inhibitor 1 (Emi1) is a critical regulator of the cell cycle, primarily functioning as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][2][3] By inhibiting the APC/C, Emi1 allows for the accumulation of key cell cycle proteins, such as cyclins A and B, which are necessary for entry into and progression through S phase and mitosis.[4][5] Emi1 levels are tightly regulated, accumulating at the G1/S transition and being degraded in early mitosis to allow for APC/C activation and subsequent mitotic exit.[1][4] Dysregulation of Emi1 expression is implicated in genomic instability and tumorigenesis, making it an important target for cancer research and drug development.[6][7][8]

These application notes provide detailed protocols for investigating the role of Emi1 in cell-based assays through both genetic manipulation (siRNA-mediated knockdown and overexpression) and pharmacological inhibition.

Signaling Pathway

Emi1 is a key node in the cell cycle control network. It prevents the premature degradation of APC/C substrates, thereby ensuring proper cell cycle progression. The core of this pathway involves Emi1's interaction with the APC/C and its co-activators, Cdh1 and Cdc20.

Caption: Emi1 regulation of the APC/C throughout the cell cycle.

Experimental Protocols

siRNA-Mediated Knockdown of Emi1 to Study Cell Cycle Progression